molecular formula C15H27NO5 B3320580 (2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester CAS No. 1253856-42-6

(2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester

Cat. No.: B3320580
CAS No.: 1253856-42-6
M. Wt: 301.38 g/mol
InChI Key: JQJWQBUZYXWGTH-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5S)-5-Hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the cyclization of amino acids or their derivatives under controlled conditions. The use of protecting groups, such as tert-butyl esters, is crucial to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

(2S,5S)-5-Hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms.

  • Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and pathways.

  • Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in these interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

(2S,5S)-5-Hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester: is unique due to its specific stereochemistry and functional groups. Similar compounds include:

  • Piperidine-1,2-dicarboxylic acid di-tert-butyl ester (without the hydroxyl group)

  • Other hydroxylated piperidine derivatives

  • Various ester derivatives of piperidine

Properties

IUPAC Name

ditert-butyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5/c1-14(2,3)20-12(18)11-8-7-10(17)9-16(11)13(19)21-15(4,5)6/h10-11,17H,7-9H2,1-6H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJWQBUZYXWGTH-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801125364
Record name 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1,2-bis(1,1-dimethylethyl) ester, (2S,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253856-42-6
Record name 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1,2-bis(1,1-dimethylethyl) ester, (2S,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253856-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1,2-bis(1,1-dimethylethyl) ester, (2S,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801125364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester
Reactant of Route 3
Reactant of Route 3
(2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester
Reactant of Route 4
Reactant of Route 4
(2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester
Reactant of Route 5
Reactant of Route 5
(2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester
Reactant of Route 6
Reactant of Route 6
(2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.